

# physical and chemical properties of 1-Isopropyl-1H-benzoimidazole-2-thiol

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## Compound of Interest

Compound Name: 1-Isopropyl-1H-benzoimidazole-2-thiol

Cat. No.: B184146

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## An In-depth Technical Guide to 1-Isopropyl-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **1-Isopropyl-1H-benzoimidazole-2-thiol**. Due to the limited availability of published experimental data for this specific compound, information from closely related benzimidazole derivatives and computational predictions is included to offer a thorough profile.

## Chemical Identity and Physical Properties

**1-Isopropyl-1H-benzoimidazole-2-thiol**, a derivative of the versatile benzimidazole scaffold, is a subject of interest in medicinal chemistry. Its core structure is amenable to various modifications, influencing its physicochemical and biological characteristics.

Table 1: Physical and Chemical Properties of **1-Isopropyl-1H-benzoimidazole-2-thiol**

Property	Value	Source
IUPAC Name	1-isopropyl-1H-benzimidazole-2-thiol	P&S Chemicals
Alternate IUPAC Name	3-Propan-2-yl-1H-benzimidazole-2-thione[1]	P&S Chemicals
CAS Number	2416-65-1[1]	P&S Chemicals
Molecular Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> S[1]	P&S Chemicals
Molecular Weight	192.28 g/mol [2]	Benchchem
Physical Form	Solid	Sigma-Aldrich
Melting Point	Data not available	
Boiling Point	Data not available[3]	BLDpharm
Solubility	Data not available	
Purity	Typically ≥95%[2]	Benchchem, Sigma-Aldrich

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3-AA	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	47.4 Å <sup>2</sup>	PubChem
Exact Mass	192.07211956 Da	PubChem
Monoisotopic Mass	192.07211956 Da	PubChem

## Spectroscopic Data (Predicted)

While experimental spectra for **1-Isopropyl-1H-benzoimidazole-2-thiol** are not readily available in the public domain, predicted data based on the analysis of related benzimidazole structures provide valuable insights into its spectral characteristics.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectral Data[2]

$^1\text{H}$ NMR (Predicted)		$^{13}\text{C}$ NMR (Predicted)	
Chemical Shift ( $\delta$ , ppm)	Assignment	Chemical Shift ( $\delta$ , ppm)	Assignment
~12.5 (br s, 1H)	N-H (thione)	~169.0	C=S
~7.2-7.8 (m, 4H)	Aromatic C-H	~142.0, ~135.0	Aromatic C (Quaternary)
~4.7 (sept, 1H)	Isopropyl C-H	~122.0, ~112.0	Aromatic C-H
~1.6 (d, 6H)	Isopropyl C-H <sub>3</sub>	~48.0	Isopropyl C-H
~22.0	Isopropyl C-H <sub>3</sub>		

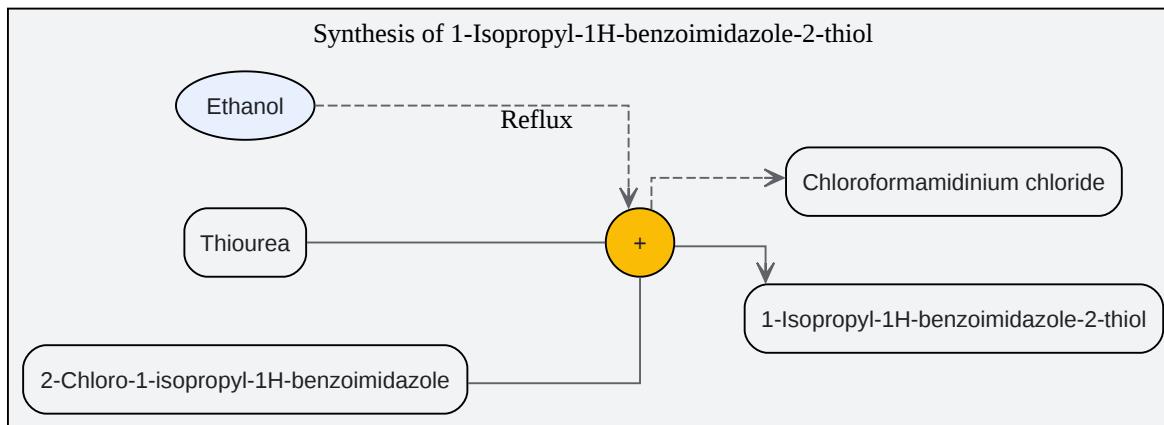
Note: Predicted data should be confirmed with experimental analysis.

## Experimental Protocols

### Synthesis of **1-Isopropyl-1H-benzoimidazole-2-thiol**

A plausible synthetic route for **1-Isopropyl-1H-benzoimidazole-2-thiol** involves the reaction of 2-chloro-1-isopropyl-1H-benzoimidazole with thiourea. While a specific patent detailing this process has been referenced, the full experimental protocol is not publicly available. The following is a general procedure based on similar reactions for the synthesis of benzimidazole-2-thiols.

Reaction Scheme:



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Caption: Proposed synthesis of **1-Isopropyl-1H-benzoimidazole-2-thiol**.

Materials and Reagents:

- 2-Chloro-1-isopropyl-1H-benzoimidazole
- Thiourea
- Ethanol
- Sodium hydroxide (for work-up)
- Hydrochloric acid (for work-up)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-1-isopropyl-1H-benzoimidazole (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

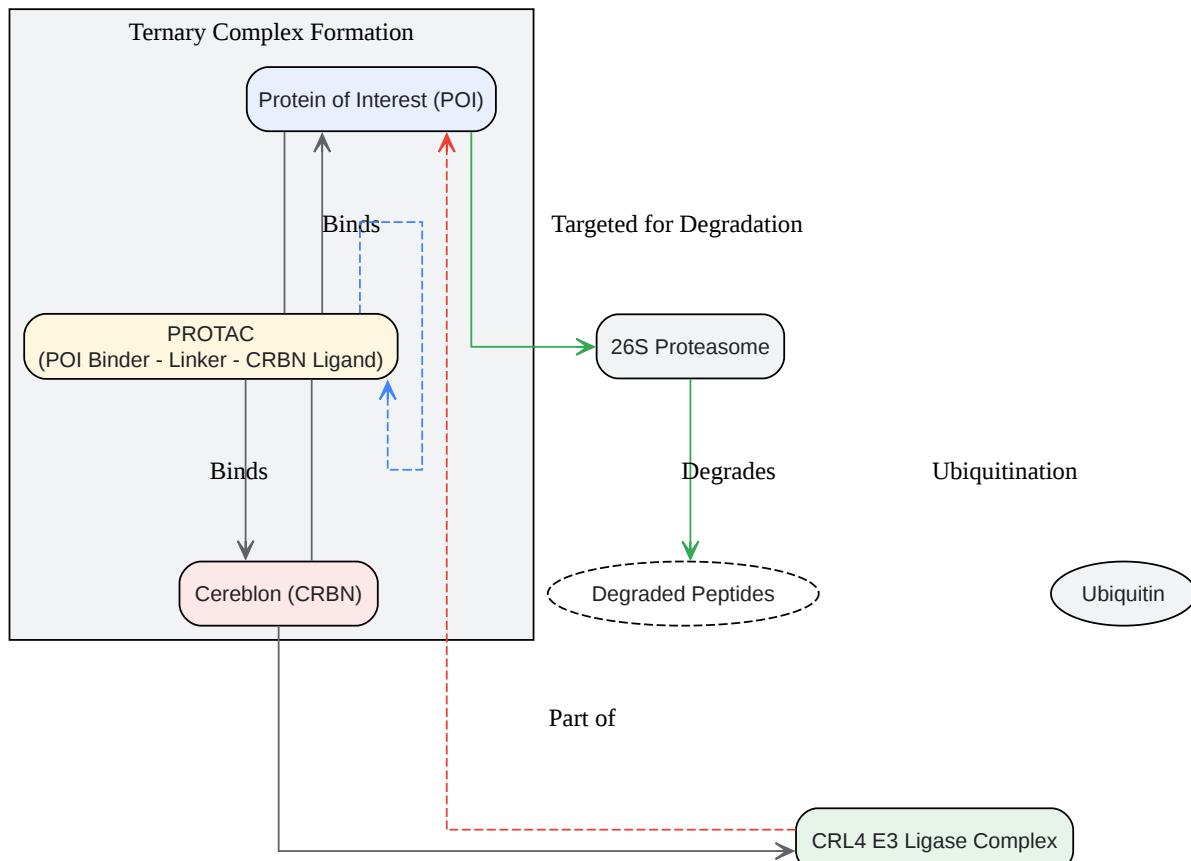
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and adjust the pH to basic ( $\text{pH} > 10$ ) with a sodium hydroxide solution to deprotonate the thiol.
- Wash the aqueous solution with ethyl acetate to remove any unreacted starting material and non-polar impurities.
- Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield **1-Isopropyl-1H-benzoimidazole-2-thiol**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

## Biological Activity and Signaling Pathways

**1-Isopropyl-1H-benzoimidazole-2-thiol** has been identified as a potential ligand for Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This suggests a role for the compound in the field of targeted protein degradation, likely as a component of a Proteolysis-Targeting Chimera (PROTAC).

## PROTAC Mechanism Involving Cereblon (CRBN)

PROTACs are heterobifunctional molecules that bring a target protein (Protein of Interest, POI) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.<sup>[4][5][6]</sup> When a PROTAC utilizes a ligand for CRBN, it hijacks the CRL4-CRBN complex to achieve this targeted degradation.



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Caption: General mechanism of PROTAC-mediated protein degradation via Cereblon.

## Experimental Assays for CCRN Ligand Activity

The interaction of **1-Isopropyl-1H-benzoimidazole-2-thiol** with CCRN can be characterized using various biochemical and cellular assays.

Table 4: Key Experimental Assays for CRBN Ligand Characterization

Assay Type	Principle	Information Gained
Fluorescence Polarization (FP) Competition Assay	A fluorescently labeled CRBN ligand (probe) is displaced by the test compound, leading to a decrease in fluorescence polarization.	Binding affinity ( $IC_{50}$ , $K_i$ ) of the test compound to CRBN.
Isothermal Titration Calorimetry (ITC)	Measures the heat change upon binding of the test compound to the CRBN protein, providing a direct measurement of the binding thermodynamics.	Binding affinity ( $K_D$ ), stoichiometry ( $n$ ), enthalpy ( $\Delta H$ ), and entropy ( $\Delta S$ ) of binding.
Cellular Thermal Shift Assay (CETSA)	Measures the change in the thermal stability of CRBN in cells upon ligand binding.	Target engagement of the compound with CRBN in a cellular context.
PROTAC-mediated Degradation Assay (Western Blot or In-Cell ELISA)	Cells are treated with a PROTAC incorporating the CRBN ligand, and the levels of the target protein are measured.	Efficacy of the compound as a CRBN-recruiting ligand in a functional degradation assay ( $DC_{50}$ , $D_{max}$ ).

## Safety Information

Based on available safety data, **1-Isopropyl-1H-benzoimidazole-2-thiol** is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.<sup>[7]</sup>

Hazard Statements: H302, H315, H319, H335<sup>[7]</sup>

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Users should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment.

## Conclusion

**1-Isopropyl-1H-benzoimidazole-2-thiol** is a benzimidazole derivative with potential applications in targeted protein degradation as a Cereblon ligand. While comprehensive experimental data on its physical properties are currently limited, this guide provides a summary of its known chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and its likely biological mechanism of action. Further experimental investigation is necessary to fully elucidate the properties and therapeutic potential of this compound.

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